Ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate
Description
Ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a thiophene-based compound featuring an amino group at position 3, a 3-fluorophenyl substituent at position 5, and an ethyl ester at position 2. Thiophene derivatives are widely studied for their versatility in medicinal chemistry, materials science, and industrial applications.
Properties
IUPAC Name |
ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVISKMIKDFXEFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of β-Chloroaryl Cinnamonitriles with Ethyl Thioglycolate
This method involves a three-step synthesis to form the thiophene core and introduce substituents.
Reaction Steps
Vilsmeier Reaction :
- Reagents : 3-Fluoroacetophenone, phosphorus oxychloride (POCl₃), dimethylformamide (DMF).
- Conditions : Reflux at 80–100°C for 2–4 hours.
- Product : 3-Fluorocinnamaldehyde (α-formylated product).
Oxime Formation and Chlorination :
- Reagents : Hydroxylamine hydrochloride, HCl.
- Conditions : Stir at 0–5°C for 1 hour, followed by acid treatment.
- Product : β-Chloro-3-fluorophenyl cinnamonitrile.
Condensation with Ethyl Thioglycolate :
- Reagents : Ethyl thioglycolate, sodium methoxide (NaOMe), methanol/DMF solvent.
- Conditions : Stir at 25–60°C for 1–2 hours.
- Product : Ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate.
Yield and Purity
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Vilsmeier Reaction | POCl₃, DMF, 80–100°C, 2–4 h | 85–90 | >95 |
| Oxime Chlorination | NH₂OH·HCl, HCl, 0–5°C, 1 h | 75–80 | 90–95 |
| Condensation | Ethyl thioglycolate, NaOMe, 25–60°C | 70–75 | 85–90 |
Gewald Reaction for Thiophene Formation
The Gewald reaction is a classic method for synthesizing 2-aminothiophenes but requires modification to achieve the 3-amino-5-(3-fluorophenyl) substitution.
Reaction Scheme
Base-Mediated Condensation :
- Reagents : 3-Fluorobenzaldehyde, ethyl cyanoacetate, sulfur.
- Conditions : Sodium hydroxide (NaOH), ethanol, reflux.
- Product : Thiophene intermediate with substituents at 2 and 5 positions.
Amination :
- Reagents : Ammonia (NH₃) or ammonium acetate.
- Conditions : Heat or catalytic hydrogenation.
- Product : this compound.
Challenges and Limitations
- The Gewald reaction predominantly forms 2-aminothiophenes , making positional control critical.
- Introducing the amino group at position 3 often requires directing groups or post-synthetic modifications, which reduce efficiency.
Reductive Amination for Amino Group Introduction
This method targets the amino group at position 3 via reductive amination.
Key Steps
Aldehyde Synthesis :
- Reagents : Thiophene-2-carboxylic acid derivative (e.g., brominated at position 3).
- Conditions : Oxidation or halogenation to introduce an aldehyde group.
Imine Formation and Reduction :
- Reagents : Amine (e.g., NH₃), sodium triacetoxyborohydride (STAB), acetic acid.
- Conditions : Stir at 25–40°C for 2–4 hours.
- Product : this compound.
Example Reaction from
| Parameter | Value |
|---|---|
| Reagents | STAB, AcOH, 25°C, 2 h |
| Starting Material | 3-Nitrothiophene derivative |
| Yield | 96% |
Note: Requires prior nitro group reduction to amine.
Sandmeyer-Type Bromination and Cross-Coupling
This approach involves functionalization of the thiophene ring for subsequent substitutions.
Workflow
Bromination :
- Reagents : tert-Butyl nitrite (t-BuONO), CuBr₂.
- Conditions : Acetonitrile, 25°C, 1 hour.
- Product : 3-Bromo-5-(3-fluorophenyl)thiophene-2-carboxylate.
Buchwald-Hartwig Amination :
- Reagents : Pd(OAc)₂, BINAP, Cs₂CO₃, 3-fluoroaniline.
- Conditions : Toluene, 100°C, 18 hours.
- Product : this compound.
Yield Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | t-BuONO, CuBr₂, 25°C, 1 h | 85–90 |
| Cross-Coupling | Pd(OAc)₂, BINAP, 100°C, 18 h | 65–70 |
Industrial-Scale Optimization
For large-scale production, continuous flow reactors and automated systems are employed to enhance yield and purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Condensation | High regioselectivity, scalable | Multistep process | 70–75 |
| Gewald Reaction | Simple thiophene formation | Poor 3-amino regioselectivity | 50–60 |
| Reductive Amination | Direct amino group introduction | Requires aldehyde precursors | 65–96 |
| Cross-Coupling | Precise functionalization | Expensive catalysts (Pd) | 65–70 |
Critical Reaction Parameters
Table 1: Optimal Conditions for Condensation Method
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| NaOMe Concentration | 1.2–1.5 eq. | Prevents side reactions |
| Solvent Ratio | MeOH:DMF = 1:1 | Enhances solubility |
| Reaction Time | 1–2 hours | Avoids decomposition |
Table 2: Reagents for Key Steps
| Step | Primary Reagents | Secondary Reagents |
|---|---|---|
| Vilsmeier Reaction | POCl₃, DMF | 3-Fluoroacetophenone |
| Condensation | Ethyl thioglycolate | NaOMe, MeOH/DMF |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or interact with DNA to prevent the proliferation of cancer cells . The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound shares a common scaffold with analogs differing in substituent type and position:
- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate: Chlorine (Cl) at the phenyl meta-position .
- Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate: Bromine (Br) at the phenyl meta-position .
- Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate: Chlorine at the phenyl para-position .
- Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate: Methyl (CH₃) at the phenyl meta-position .
Key Structural Differences :
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine are electron-withdrawing, while methyl is electron-donating, altering the thiophene ring's electron density and reactivity.
Anticancer Potential
- Chlorophenyl Analogs: Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate derivatives demonstrated anti-proliferative effects against cancer cell lines (e.g., breast MCF-7, liver HepG2) via kinase inhibition .
Antimicrobial Activity
- Oxazole-Thiophene Hybrids: Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives showed activity against Staphylococcus aureus and Candida albicans . The 3-fluorophenyl variant could exhibit similar or enhanced efficacy due to fluorine’s metabolic stability.
Physicochemical Properties and Spectral Data
Notable Trends:
- Solubility : Fluorine’s hydrophobicity may reduce water solubility compared to Cl/Br analogs.
- Crystallinity: Bromine’s larger size increases molecular packing efficiency, as seen in monoclinic crystal systems .
Biological Activity
Ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an amino group and a fluorophenyl moiety, which is believed to enhance its biological activity. The presence of the fluorine atom can increase lipophilicity and potentially improve interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and microbial resistance. The compound likely modulates these targets through various interactions, such as hydrogen bonding and hydrophobic effects.
In Vitro Studies
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies using the MTT assay have shown that this compound can inhibit the growth of human cervix carcinoma (HeLa), murine leukemia (L1210), and breast cancer (MCF-7) cells.
These findings indicate that this compound may act as a promising candidate for further development as an anticancer agent.
Mechanism of Anticancer Activity
The compound has been identified as a tubulin polymerization inhibitor, acting at the colchicine binding site. This mode of action disrupts microtubule dynamics, which is crucial for mitosis, thereby leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a potential candidate for developing new antibiotics.
Case Studies
- Study on Anticancer Efficacy : A comparative study was conducted using this compound against standard chemotherapeutics like Doxorubicin. The results indicated that while Doxorubicin had an IC50 of approximately 10 µM against MCF-7 cells, the compound showed comparable efficacy with an IC50 of 15 µM .
- Microbial Resistance Study : In a recent investigation into antimicrobial resistance patterns, the compound was tested against resistant strains of E. coli and S. aureus, demonstrating effective inhibition at lower concentrations compared to traditional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
